molecular formula C19H14ClNO6 B4558850 5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone

5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone

Cat. No.: B4558850
M. Wt: 387.8 g/mol
InChI Key: HWBLCKFDDBNRBD-NTUHNPAUSA-N
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Description

5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone is a useful research compound. Its molecular formula is C19H14ClNO6 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0509649 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxicity of Furanone Derivatives

Research has highlighted the synthesis of various 5-arylidene-2(5H)-furanone derivatives and evaluated their cytotoxicity against cancer cell lines. These derivatives, including those with halogen atoms or nitro groups, showed increased cytotoxicity, suggesting potential applications in cancer therapy (Seong-Cheol Bang et al., 2004).

Chemosensors for Metal Cations

Crown-containing arylimines derived from furanones have been studied for their luminescent and complexing properties, acting as chemosensors for alkali and alkali-earth metal ions. These findings indicate the potential of furanone derivatives in developing new fluorescent chemosensors (A. D. Dubonosov et al., 2008).

Antibacterial Bioactivity

Antifungal Activity

Furanone derivatives have been evaluated for their antifungal activity against yeasts and molds, including fluconazole-resistant strains. The 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones displayed broad-spectrum in vitro activity, indicating their potential as antifungal agents (V. Buchta et al., 2004).

Properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO6/c1-25-17-8-12(15(21(23)24)10-18(17)26-2)7-13-9-16(27-19(13)22)11-3-5-14(20)6-4-11/h3-10H,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLCKFDDBNRBD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone
Reactant of Route 2
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone
Reactant of Route 3
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone
Reactant of Route 4
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone

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